An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Linezolid-d3
An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Linezolid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of (R)-Linezolid-d3, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Chemical Properties
(R)-Linezolid-d3, the deuterated form of a Linezolid impurity, is primarily utilized as an internal standard for the quantification of Linezolid in biological matrices during pharmacokinetic and metabolic studies.[1][2] The incorporation of deuterium atoms can potentially influence the pharmacokinetic and metabolic profile of the drug.[3][4]
Physicochemical Properties
Table 1: Physicochemical Properties of (R)-Linezolid-d3 and Linezolid
| Property | (R)-Linezolid-d3 | Linezolid | Source(s) |
| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ | C₁₆H₂₀FN₃O₄ | [][6] |
| Molecular Weight | 340.36 g/mol | 337.35 g/mol | [][7] |
| Appearance | White to Off-White Solid | White to off-white crystalline powder | [][8] |
| Melting Point | 174-176 °C | 181.5-182.5 °C | [][9][10] |
| pKa | Not available | 1.8 (weak base) | [11] |
| LogP | Not available | 0.30 | [3][12] |
| Solubility | |||
| Chloroform | Slightly Soluble | - | [][9] |
| Methanol | Slightly Soluble | Soluble | [][9][13] |
| DMF | 10 mg/mL | 30 mg/mL | [2][13] |
| DMSO | 20 mg/mL | 20 mg/mL | [2][13] |
| PBS (pH 7.2) | Not available | ~0.1 mg/mL | [13] |
| Water | Not available | 3.0 mg/mL | [11] |
Experimental Protocols
Detailed methodologies for determining key chemical properties and stability are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to (R)-Linezolid-d3, based on established methods for Linezolid.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14][15][16]
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid (R)-Linezolid-d3 is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The suspension is agitated (e.g., using an orbital shaker) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[15][17]
-
Quantification: The concentration of the dissolved (R)-Linezolid-d3 in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.[18][19]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 60:40 v/v).[19]
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Detection: UV detection at the wavelength of maximum absorbance for Linezolid (approximately 251-258 nm).[18][20]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[18]
-
-
Standard and Sample Preparation:
-
A standard stock solution of (R)-Linezolid-d3 is prepared in a suitable solvent (e.g., methanol).[21]
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method.[21]
-
Samples from stability studies are diluted with the mobile phase to a similar concentration.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[18]
Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life and storage conditions. While specific stability data for (R)-Linezolid-d3 is limited, extensive studies on Linezolid provide a strong indication of its stability profile. Linezolid is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[22][23]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[4][24]
Protocol:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 75 °C).[4]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[4] Linezolid is particularly labile under alkaline conditions.[23]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.[4][25]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80 °C).[19][25]
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.[19]
Caption: Forced Degradation Experimental Workflow.
Degradation Pathway of Linezolid
Studies on Linezolid have identified several key degradation products under various stress conditions. The primary sites of degradation are the oxazolidinone ring and the acetamide side chain.[1][23]
-
Alkaline Hydrolysis: Leads to the opening of the oxazolidinone ring and subsequent hydrolysis to form ring-opened and fully hydrolyzed products.[1][23]
-
Acid Hydrolysis: Primarily results in the cleavage of the N-acetyl group, forming a des-acetyl impurity.[23]
-
Oxidative Degradation: Can lead to the formation of an N-oxide on the morpholine ring.[26]
Caption: Simplified Degradation Pathway of Linezolid.
Storage and Stability Recommendations
Based on the available data for Linezolid and its deuterated analog, the following storage conditions are recommended for (R)-Linezolid-d3:
-
Solid Form: Store at 2-8°C in a well-closed container, protected from light and moisture.[]
-
Solutions: Stock solutions in organic solvents like DMSO and DMF should be stored at -20°C for long-term stability.[2] Aqueous solutions are less stable and it is recommended to prepare them fresh.[13] A stability of at least 4 years has been noted for the solid form when stored at -20°C.[2]
Conclusion
This technical guide provides a consolidated resource on the chemical properties and stability of (R)-Linezolid-d3. While some data is directly available for the deuterated compound, much of the detailed stability and degradation information is extrapolated from studies on non-deuterated Linezolid. It is crucial for researchers to perform specific stability studies on (R)-Linezolid-d3 under their particular experimental conditions to ensure data accuracy. The provided experimental protocols offer a robust framework for conducting such investigations. This guide serves as a foundational tool to aid in the effective use of (R)-Linezolid-d3 in research and drug development.
References
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